molecular formula C23H25Cl2N3O5 B250970 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE

Cat. No.: B250970
M. Wt: 494.4 g/mol
InChI Key: SHMYTOGCHWJPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a piperazine ring, an acetyl group, and a dichlorophenoxypropanoyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where 4-chlorobenzoyl chloride reacts with piperazine under basic conditions.

    Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride.

    Attachment of the Dichlorophenoxypropanoyl Group: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzoate moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Materials Science: Its unique structure allows for exploration in the development of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as acetylcholinesterase and receptors like GABA receptors.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(4-acetylpiperazin-1-yl)benzoate
  • Methyl 4-(4-chloropiperazin-1-yl)benzoate

Uniqueness

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE stands out due to its combination of a dichlorophenoxypropanoyl group and an acetylated piperazine ring, which imparts unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H25Cl2N3O5

Molecular Weight

494.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate

InChI

InChI=1S/C23H25Cl2N3O5/c1-14(33-21-7-5-17(24)13-18(21)25)22(30)26-19-12-16(23(31)32-3)4-6-20(19)28-10-8-27(9-11-28)15(2)29/h4-7,12-14H,8-11H2,1-3H3,(H,26,30)

InChI Key

SHMYTOGCHWJPJU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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